5-(2,3,4-Trifluorobenzyl)-1,3-thiazol-2-amine
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Description
“5-(2,3,4-Trifluorobenzyl)-1,3-thiazol-2-amine” is a chemical compound that contains a trifluorobenzyl group attached to a thiazol-2-amine. The trifluorobenzyl group consists of a benzene ring with three fluorine atoms and a methyl group. The thiazol-2-amine is a heterocyclic compound containing nitrogen and sulfur atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluorobenzyl group would contribute to the overall hydrophobicity and rigidity of the molecule, while the thiazol-2-amine could potentially participate in hydrogen bonding and other polar interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluorobenzyl group is likely to make the compound relatively hydrophobic, while the thiazol-2-amine could confer some degree of polarity .Scientific Research Applications
Synthesis and Crystal Structure
Compounds with structures similar to 5-(2,3,4-Trifluorobenzyl)-1,3-thiazol-2-amine have been synthesized for their potential antitumor activities. For example, a study involved the synthesis of a compound via the reduction of a precursor and determined its crystal structure using single-crystal X-ray diffraction. The compound showed good antitumor activity against the Hela cell line, highlighting its potential in cancer research (叶姣 et al., 2015).
Antiproliferative and Antimicrobial Properties
Another research avenue involves the exploration of 1,3,4-thiadiazole derivatives for their antiproliferative and antimicrobial properties. A study on Schiff bases derived from 5-substituted-1,3,4-thiadiazol-2-amine showed that certain compounds possessed high DNA protective ability and strong antimicrobial activity against specific strains, demonstrating the versatility of such compounds in pharmacology (M. Gür et al., 2020).
Catalytic Amination
The catalytic amination of substrates to produce heterocyclic amines, such as 5-amino uracil derivatives, showcases the application of similar compounds in synthesizing new molecules with potential biological activities. This method has been applied to create compounds that could have further applications in medicinal chemistry (J. B. Arterburn et al., 2001).
Acetylcholinesterase-Inhibition Activities
Research into 5-benzyl-1,3,4-thiadiazol-2-amine derivatives for their acetylcholinesterase-inhibition activities is another area of interest. These studies aim to find potential treatments for diseases like Alzheimer's by inhibiting enzymes that break down neurotransmitters in the brain. One compound showed promising activity, highlighting the therapeutic potential of these derivatives (Huichun Zhu et al., 2016).
Properties
IUPAC Name |
5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-7-2-1-5(8(12)9(7)13)3-6-4-15-10(14)16-6/h1-2,4H,3H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGFLMKPFPJGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC2=CN=C(S2)N)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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